5-Morpholino-2-nitrophenol

Description

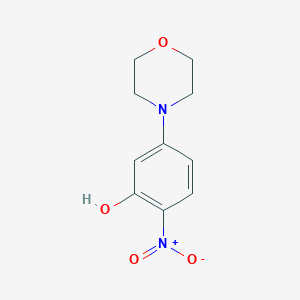

Structure

3D Structure

Properties

IUPAC Name |

5-morpholin-4-yl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c13-10-7-8(1-2-9(10)12(14)15)11-3-5-16-6-4-11/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIIDARBNMZFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384066 | |

| Record name | 5-morpholino-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728537 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175135-19-0 | |

| Record name | 5-morpholino-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 5-Morpholino-2-nitrophenol?

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Morpholino-2-nitrophenol is a substituted nitrophenol compound featuring a morpholine ring. While specific experimental data on this molecule is limited in publicly accessible literature, this guide provides a comprehensive overview of its known and predicted chemical properties. It also discusses potential biological activities and synthetic pathways based on the reactivity of structurally related compounds. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science.

Chemical Properties

This compound, with the IUPAC name 5-(morpholin-4-yl)-2-nitrophenol, is a yellow to light yellow crystalline powder.[1] Its chemical structure consists of a phenol ring substituted with a nitro group at position 2 and a morpholine ring at position 5.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 5-(morpholin-4-yl)-2-nitrophenol | PubChem[2] |

| CAS Number | 175135-19-0 | PubChem[2] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | PubChem[2] |

| Molecular Weight | 224.21 g/mol | PubChem[2] |

| Appearance | Yellow to light yellow crystalline powder | Inferred from related compounds and supplier data[1] |

| Melting Point | 150-153 °C | Chemical Supplier[1] |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform.[1] Qualitative solubility in aqueous solution at pH 7.4 is >33.6 µg/mL.[2] | Chemical Supplier[1], PubChem[2] |

| pKa | Not available | |

| XLogP3 | 1.6 | PubChem[2] |

| Topological Polar Surface Area | 78.5 Ų | PubChem[2] |

Spectroscopic Data

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for analogous compounds. A potential synthetic pathway is outlined below.

Postulated Synthetic Pathway

A common method for the synthesis of such compounds involves the nucleophilic aromatic substitution of a suitable precursor. In this case, a likely starting material would be a di-substituted benzene with good leaving groups.

References

An In-Depth Technical Guide to the Synthesis of 5-Morpholino-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Morpholino-2-nitrophenol, a valuable chemical intermediate. The document details a primary, high-yield synthetic pathway, along with alternative routes, and includes detailed experimental protocols, quantitative data, and characterization information. The synthesis of the key precursor, 5-chloro-2-nitrophenol, is also described.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct and efficient synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a suitable starting material, 5-chloro-2-nitrophenol, with morpholine. The strong electron-withdrawing nitro group at the ortho position to the chlorine atom activates the aromatic ring, facilitating the displacement of the chloride by the morpholine nucleophile.

A detailed experimental protocol for the synthesis of the requisite starting material, 5-chloro-2-nitrophenol, is provided below.

Synthesis of the Precursor: 5-Chloro-2-nitrophenol

Experimental Protocol:

In a suitable reaction vessel, 2,4-dichloronitrobenzene (192 g) is mixed with dimethyl sulfoxide (DMSO, 220 g). At a temperature of 60°C, a 50% aqueous solution of sodium hydroxide (160 g) is added over the course of one hour. The reaction mixture is then stirred for 22 hours at 60°C. Following this, 150 ml of water is added, and the mixture is stirred until it cools to 20°C. The resulting red sodium salt of 5-chloro-2-nitrophenol is collected by suction filtration and washed three times with 50 ml portions of water. The moist salt is then treated with 122 g of 30% hydrochloric acid, which yields 5-chloro-2-nitrophenol as an oil. The oil is separated and dried under vacuum.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 151.5 g (87% of theoretical) | [1] |

| Melting Point | 36.5°C | [1] |

| Purity (by GC) | 100% | [1] |

Synthesis of this compound via SNAr

Experimental Protocol:

To a solution of 5-chloro-2-nitrophenol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is added morpholine (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents). The reaction mixture is heated to a temperature between 80-120°C and stirred for 4-8 hours, or until TLC analysis indicates the consumption of the starting material. After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Plausible Quantitative Data (Estimated based on similar reactions):

| Parameter | Estimated Value |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

Alternative Synthesis Pathways

While the SNAr reaction is the preferred method, other modern synthetic strategies can also be employed for the synthesis of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that can be used to form the C-N bond between an aryl halide and an amine.[2][3] In this case, 5-chloro-2-nitrophenol could be coupled with morpholine in the presence of a palladium catalyst (e.g., Pd(OAc)2), a suitable phosphine ligand (e.g., BINAP or a sterically hindered ligand), and a base (e.g., NaOtBu).[2][3][4] This method is known for its broad substrate scope and functional group tolerance.[2]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form aryl amines from aryl halides.[5][6] This reaction would involve heating 5-chloro-2-nitrophenol with morpholine in the presence of a copper catalyst (e.g., CuI) and a base, often in a high-boiling polar solvent like DMF or N-methylpyrrolidone.[5] While effective, the Ullmann condensation often requires harsher reaction conditions compared to the Buchwald-Hartwig amination.[5]

Nitration of 4-Morpholinophenol

An alternative retrosynthetic approach involves the nitration of 4-morpholinophenol. However, this method is likely to be less regioselective, potentially yielding a mixture of 2-nitro and 3-nitro isomers, which would necessitate a challenging purification step. The directing effects of the hydroxyl and morpholino groups would need to be carefully considered to optimize the formation of the desired 2-nitro isomer.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

Spectroscopic Data:

| Technique | Expected Observations |

| 1H NMR | Aromatic protons in the region of 6.5-8.0 ppm, morpholine protons around 3.0-4.0 ppm, and a phenolic proton (which may be broad or exchangeable). The integration of the signals should correspond to the number of protons in the molecule. |

| 13C NMR | Aromatic carbons in the region of 110-160 ppm, and morpholine carbons around 45-70 ppm. |

| FT-IR | Characteristic peaks for the O-H stretch of the phenol, N-O stretches of the nitro group, and C-N and C-O stretches of the morpholine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C10H12N2O4, MW: 224.21 g/mol ). |

Chromatographic Analysis:

| Technique | Purpose |

| HPLC | To determine the purity of the final product. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid) would be appropriate. |

| TLC | To monitor the progress of the reaction and for preliminary purity assessment. |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the primary and alternative synthetic pathways for this compound.

Caption: Synthesis of the precursor, 5-Chloro-2-nitrophenol.

Caption: Primary synthesis via Nucleophilic Aromatic Substitution.

Caption: Overview of alternative synthetic pathways.

References

Structural Analysis and Characterization of 5-Morpholino-2-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 5-Morpholino-2-nitrophenol, a substituted nitrophenol derivative of interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols for its synthesis and purification, alongside a thorough analysis of its structural and spectroscopic properties. Due to the limited availability of direct experimental data for this specific compound, this guide integrates information from closely related analogues and established principles of organic chemistry to present a robust analytical framework. All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound belongs to the class of nitroaromatic compounds, which are known for their diverse biological activities and applications as synthetic intermediates.[1] The presence of the morpholine moiety, a common scaffold in medicinal chemistry, suggests potential pharmacological properties. The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making it a key feature for both chemical reactivity and biological interactions. An in-depth understanding of the structural and physicochemical properties of this compound is crucial for its potential development in various scientific fields. This guide provides a detailed methodology for its synthesis and a comprehensive summary of its analytical characterization.

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a suitable halo-nitrophenol precursor with morpholine.

Proposed Synthesis Pathway

The synthesis can be achieved by reacting 5-chloro-2-nitrophenol with morpholine in the presence of a base and a suitable solvent. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chlorine atom by the secondary amine of the morpholine.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

5-Chloro-2-nitrophenol

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-chloro-2-nitrophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and morpholine (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Structural and Spectroscopic Characterization

General Information

| Property | Value | Reference |

| IUPAC Name | 5-(morpholin-4-yl)-2-nitrophenol | [2] |

| CAS Number | 175135-19-0 | [2] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [2] |

| Molecular Weight | 224.21 g/mol | [2] |

| Monoisotopic Mass | 224.07970687 Da | [2] |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

| Data Type | Expected Values (m/z) |

| Molecular Ion (M⁺) | 224.08 |

| Key Fragments | 194 ([M-NO]⁺), 178 ([M-NO₂]⁺), 166, 136, 86 (morpholine fragment) |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (phenolic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1580, ~1340 | Strong | N-O stretch (nitro group) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-N stretch (aryl-amine) |

| ~1115 | Strong | C-O-C stretch (morpholine) |

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy for vibrational analysis.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | C-H stretch (aromatic) |

| ~1580 | Strong | N-O symmetric stretch |

| ~1610 | Strong | Aromatic ring stretch |

| ~1340 | Strong | N-O asymmetric stretch |

| ~830 | Medium | C-H out-of-plane bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework. The following are predicted chemical shifts based on analogous structures.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.5 | s | 1H | -OH |

| ~7.9 | d | 1H | H-3 (ortho to NO₂) |

| ~7.1 | dd | 1H | H-4 (meta to NO₂, ortho to morpholine) |

| ~6.9 | d | 1H | H-6 (ortho to OH) |

| ~3.8 | t | 4H | -CH₂-O- (morpholine) |

| ~3.2 | t | 4H | -CH₂-N- (morpholine) |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155 | C-1 (C-OH) |

| ~140 | C-2 (C-NO₂) |

| ~128 | C-5 (C-N) |

| ~125 | C-3 |

| ~118 | C-6 |

| ~115 | C-4 |

| ~66 | -CH₂-O- (morpholine) |

| ~48 | -CH₂-N- (morpholine) |

Crystallographic Data (from a related structure)

No experimental crystal structure for this compound is publicly available. The following data is from a related compound, Morpholine–4-nitrophenol (1/2), and is provided for representative purposes only.[3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.0381(7) |

| b (Å) | 5.5673(2) |

| c (Å) | 17.4910(7) |

| β (°) | 91.606(3) |

| V (ų) | 1755.82(12) |

Experimental and Analytical Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

References

A Comprehensive Technical Profile of 5-Morpholino-2-nitrophenol

This document provides a detailed overview of the chemical properties of 5-Morpholino-2-nitrophenol, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

IUPAC Name: 5-morpholin-4-yl-2-nitrophenol[1]

CAS Number: 175135-19-0[1]

This section summarizes the key chemical identifiers and physical properties of this compound, presented in a clear, tabular format for easy reference and comparison.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₄ | PubChem[1] |

| Molecular Weight | 224.21 g/mol | PubChem[1] |

| Canonical SMILES | C1COCCN1C2=CC(=C(C=C2)--INVALID-LINK--[O-])O | PubChem[1] |

| InChI Key | XXIIDARBNMZFEH-UHFFFAOYSA-N | PubChem[1] |

| EC Number | 681-373-2 | European Chemicals Agency (ECHA)[1] |

| Solubility | >33.6 µg/mL (at pH 7.4) | Burnham Center for Chemical Genomics[1] |

Further Research and Applications

At present, publicly available literature does not contain detailed experimental protocols, extensive biological activity, or established signaling pathways specifically for this compound. The information is primarily limited to chemical database entries. Therefore, a comprehensive technical guide with experimental details and pathway diagrams, as requested, cannot be fully generated based on the current lack of published research.

For researchers interested in the potential applications of this molecule, further investigation would be required. This could involve:

-

Screening for Biological Activity: Testing the compound in various biological assays to identify potential therapeutic targets.

-

Analogue Studies: Investigating the properties and biological activities of structurally similar compounds to infer potential mechanisms of action.

-

Computational Modeling: Using in silico methods to predict potential protein binding partners and biological effects.

The following logical workflow diagram illustrates a potential research path for characterizing a novel compound like this compound.

Caption: A generalized workflow for the initial stages of drug discovery research.

References

Solubility and stability of 5-Morpholino-2-nitrophenol in common lab solvents.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 5-Morpholino-2-nitrophenol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines the known properties of this compound with established knowledge of the nitrophenol class of compounds. It is intended to serve as a practical resource for laboratory professionals, offering insights into its solubility in common laboratory solvents and its likely stability profile under various conditions. The guide also outlines standard experimental protocols for determining these properties, providing a framework for researchers to generate specific data for their applications.

Introduction

This compound is a substituted nitrophenol compound of interest in various research and development fields, including medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in experimental settings and for the development of new applications. This document aims to consolidate the available information and provide guidance on the handling and characterization of this molecule.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₄ | PubChem[1] |

| Molecular Weight | 224.21 g/mol | PubChem[1] |

| Appearance | (Not specified, likely a colored solid) | - |

| CAS Number | 175135-19-0 | PubChem[1] |

Solubility Profile

Quantitative solubility data for this compound in common organic laboratory solvents is not extensively available in the public domain. The information presented below is a combination of the single available experimental data point and qualitative predictions based on the solubility of structurally related nitrophenol compounds.

Quantitative Solubility Data

The only available experimental solubility data for this compound is in an aqueous solution.

| Solvent | Temperature (°C) | pH | Solubility | Source |

| Aqueous Buffer | Not Specified | 7.4 | >33.6 µg/mL | PubChem[1] |

Qualitative Solubility in Common Lab Solvents

Based on the general solubility characteristics of nitrophenols, this compound is expected to be soluble in a range of polar organic solvents. Nitrophenols are generally soluble in solvents like ethanol, methanol, acetone, and acetonitrile.[2][3][4] The presence of the morpholino group, a polar moiety, is likely to enhance its solubility in polar aprotic solvents.

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, effective at dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | High | Polar aprotic solvent with strong solvating power. |

| Ethanol | Moderate to High | Polar protic solvent, generally a good solvent for nitrophenols.[2][3][4] |

| Methanol | Moderate to High | Polar protic solvent, similar to ethanol.[2][3][4] |

| Acetone | Moderate | Polar aprotic solvent, known to dissolve nitrophenols.[2] |

| Acetonitrile | Moderate | Polar aprotic solvent, commonly used for nitrophenol analysis.[2] |

| Dichloromethane (DCM) | Low to Moderate | Less polar than the other solvents listed, may have limited solvating power for this compound. |

| Water | Low | The single experimental data point suggests limited aqueous solubility.[1] |

Stability Profile

Specific stability data for this compound, including degradation pathways and kinetics, is not currently available in the literature. However, the stability of nitrophenol-containing compounds is known to be influenced by factors such as pH, light, and temperature.

General Stability Considerations

-

pH: The stability of phenolic compounds can be pH-dependent. In alkaline conditions, phenoxides are formed, which may be more susceptible to oxidation.

-

Light: Many nitroaromatic compounds are susceptible to photodegradation. Exposure to UV or visible light could potentially lead to the degradation of this compound.

-

Temperature: Elevated temperatures can accelerate degradation reactions. For long-term storage, refrigeration or freezing is generally recommended for related compounds.

-

Oxidation: The nitro group and the phenol ring can be susceptible to oxidation, especially in the presence of oxidizing agents or under harsh conditions.

Potential Degradation Pathways

While specific degradation products have not been identified for this compound, potential degradation pathways for nitrophenols in general can involve:

-

Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.

-

Oxidation of the phenol ring: This can lead to ring-opening or the formation of polymeric products.

-

Photochemical reactions: Light can induce various reactions, including rearrangements and cleavage of the molecule.

Experimental Protocols

The following sections detail standardized experimental procedures for determining the solubility and stability of a compound like this compound.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Stability Testing

Stability studies are crucial to understand how the quality of a substance varies with time under the influence of environmental factors.

Forced Degradation (Stress Testing):

Forced degradation studies are conducted under harsher conditions than accelerated stability studies to identify potential degradation products and pathways.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in an appropriate solvent.

-

Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample stored under normal conditions.

-

Acidic/Basic Hydrolysis: Treat with HCl and NaOH solutions at room and elevated temperatures.

-

Oxidative Degradation: Treat with hydrogen peroxide solution.

-

Thermal Degradation: Expose the solid compound and solutions to elevated temperatures.

-

Photostability: Expose the solid compound and solutions to UV and visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating analytical method (e.g., HPLC) to separate the parent compound from any degradation products.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and detect any co-eluting impurities.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the quantification of this compound and its potential degradation products.

HPLC Method Parameters (Hypothetical)

The following are suggested starting parameters for method development, based on methods for similar nitrophenol compounds.

| Parameter | Suggested Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis at a wavelength of maximum absorbance (to be determined experimentally) |

| Injection Volume | 10 µL |

Conclusion

While specific experimental data on the solubility and stability of this compound is scarce, this technical guide provides a framework for researchers based on the known properties of the compound and the broader class of nitrophenols. It is predicted to have good solubility in polar organic solvents and may be susceptible to degradation under conditions of extreme pH, light, and temperature. The experimental protocols outlined herein offer a starting point for the systematic characterization of this compound's physicochemical properties. It is strongly recommended that researchers perform their own solubility and stability studies tailored to their specific experimental conditions and applications.

References

Navigating the Molecular Landscape: A Technical Guide to Morpholino Applications

A Foreword on "5-Morpholino-2-nitrophenol"

For researchers, scientists, and drug development professionals, precision in molecular nomenclature is paramount. Initial searches for "this compound" (CAS 175135-19-0) did not yield significant information regarding its direct applications in molecular biology. This small molecule, while cataloged in chemical databases, does not appear to be a commonly used reagent, a building block for larger bioactive molecules, or a subject of extensive biological investigation within publicly available literature.

It is highly probable that the query refers to the widely utilized and impactful technology of Morpholino oligonucleotides , often simply called "Morpholinos." These are synthetic antisense oligomers that employ a morpholine ring in their backbone structure and are a cornerstone of gene function studies. This guide will, therefore, focus on the principles, applications, and methodologies associated with Morpholino oligonucleotides, the technology most relevant to a molecular biology audience.

Introduction to Morpholino Oligonucleotides

Morpholino oligonucleotides (MOs) are synthetic molecules designed to bind to complementary sequences of RNA in a sequence-specific manner.[1][2] Unlike native nucleic acids, MOs possess a backbone of morpholine rings linked by phosphorodiamidate groups instead of the standard sugar-phosphate backbone.[1] This modification renders them resistant to degradation by nucleases and uncharged, which minimizes non-specific interactions with cellular proteins.[1][2]

The primary application of Morpholinos in molecular biology is to transiently "knock down" gene expression by sterically hindering the processes of translation or pre-mRNA splicing. This makes them an invaluable tool for studying gene function, particularly in developmental biology.[3]

Mechanism of Action

Morpholinos operate via a steric-blocking mechanism, physically obstructing the interaction of cellular machinery with the target RNA molecule. They do not induce the degradation of their RNA target, a key difference from other antisense technologies like siRNA or RNase H-dependent antisense oligonucleotides.[1]

There are two primary mechanisms by which Morpholinos inhibit gene expression:

-

Translation Blocking: By designing a Morpholino to be complementary to the 5' untranslated region (UTR) and the start codon (AUG) of a target mRNA, it can prevent the assembly of the ribosomal initiation complex, thereby blocking protein synthesis.

-

Splice Blocking: Morpholinos can be targeted to splice junctions or splice-regulatory sequences within a pre-mRNA. This binding prevents the spliceosome from accessing these sites, leading to the exclusion of exons, inclusion of introns, or other splicing modifications.

Below is a diagram illustrating these two primary mechanisms of action.

Caption: Mechanisms of Morpholino Oligonucleotide Action.

Quantitative Data on Morpholino Experiments

The efficacy and potential off-target effects of Morpholinos are critical considerations in experimental design. The following table summarizes typical quantitative data from Morpholino-based experiments.

| Parameter | Typical Values | Organism/System | Notes |

| Working Concentration | 1 - 10 µM | Cell culture | Varies with cell type and delivery method. |

| 0.5 - 2 mM (in needle) | Zebrafish embryo | Corresponds to 1-10 ng per embryo. | |

| 1 - 5 µM | Xenopus embryo | ||

| Knockdown Efficiency | 70 - 95% | Various | Assessed by Western blot, qPCR, or phenotypic analysis. |

| Toxicity | Varies | Various | Often assessed by observing morphology and cell death. |

| Stability | >24 hours | In vivo | Resistant to nuclease degradation. |

Experimental Protocols

The successful application of Morpholinos requires careful planning and execution. Below are generalized protocols for translation and splice blocking experiments.

General Experimental Workflow

A typical Morpholino experiment follows a logical progression from design to data analysis.

Caption: General Workflow for a Morpholino Experiment.

Detailed Methodology: Microinjection in Zebrafish Embryos

Microinjection into zebrafish embryos is a common method for delivering Morpholinos to study gene function in development.

Materials:

-

Morpholino oligonucleotide (targeting and control)

-

Nuclease-free water

-

Phenol Red solution (0.5%)

-

Microinjection needle

-

Needle puller

-

Microinjector

-

Stereomicroscope

-

Zebrafish embryos (1-4 cell stage)

Procedure:

-

Preparation of Injection Mix:

-

Resuspend the lyophilized Morpholino in nuclease-free water to create a stock solution (e.g., 1-2 mM).

-

Prepare the final injection mix by diluting the stock solution to the desired concentration (e.g., 0.5 mM) in nuclease-free water.

-

Add Phenol Red to the injection mix to a final concentration of 0.05% to visualize the injection.

-

Centrifuge the mix briefly to pellet any debris.

-

-

Needle Preparation and Calibration:

-

Pull a glass capillary tube to form a fine needle using a needle puller.

-

Carefully break the tip of the needle to create a small opening.

-

Load the needle with the injection mix.

-

Calibrate the microinjector to deliver a consistent volume (e.g., 1-2 nL) per injection.

-

-

Microinjection:

-

Align the zebrafish embryos on an agarose plate.

-

Under a stereomicroscope, insert the needle into the yolk of a 1-4 cell stage embryo.

-

Inject the desired volume of the Morpholino mix.

-

Repeat for all embryos, including control groups.

-

-

Incubation and Analysis:

-

Incubate the injected embryos at the appropriate temperature (e.g., 28.5°C).

-

Observe the embryos at various time points for developmental phenotypes.

-

At the desired stage, collect embryos for molecular analysis (e.g., Western blot to confirm protein knockdown, RT-PCR to analyze splicing).

-

Conclusion

Morpholino oligonucleotides are a powerful and versatile tool for investigating gene function in a wide range of biological systems. Their stability, specificity, and steric-blocking mechanism of action provide a reliable method for transient gene knockdown. While the specific compound "this compound" does not have established applications in this field, the broader class of "Morpholinos" continues to be instrumental in advancing our understanding of molecular biology and the genetic basis of disease. For researchers entering this field, a thorough understanding of the principles of Morpholino design, delivery, and validation is essential for generating robust and interpretable data.

References

The Role of 2-Nitrophenyl Moieties in Photocleavable Morpholino Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the targeted modulation of gene expression. Among the various ASO chemistries, phosphorodiamidate morpholino oligonucleotides (PMOs) have emerged as a particularly successful class, with several FDA-approved drugs for the treatment of genetic disorders. PMOs are synthetic molecules that mimic the structure of natural nucleic acids but possess a modified, uncharged backbone composed of morpholino rings linked by phosphorodiamidate groups. This unique structure confers resistance to nucleases, leading to high stability in biological systems, and allows for sequence-specific binding to target RNA, thereby inhibiting translation or modifying splicing.

A key area of innovation in morpholino oligonucleotide technology is the development of "caged" morpholinos, which are rendered inactive until activated by an external trigger, most commonly light. This spatiotemporal control is achieved through the incorporation of photolabile protecting groups (PPGs) or photocleavable linkers. While the specific compound 5-Morpholino-2-nitrophenol is not prominently documented in the scientific literature as a standard reagent for this purpose, its constituent parts—a morpholino group and a 2-nitrophenol group—are highly relevant to the synthesis of these photoactivatable antisense agents. The 2-nitrophenyl moiety, in particular, is a well-established photolabile caging group. This technical guide will delve into the synthesis of morpholino oligonucleotides and the pivotal role of 2-nitrophenyl-containing photolabile groups in their functionalization.

Solid-Phase Synthesis of Morpholino Oligonucleotides

The synthesis of morpholino oligonucleotides is typically performed on a solid support using an automated synthesizer, following a methodology analogous to standard phosphoramidite chemistry for DNA and RNA synthesis. The process involves the sequential addition of activated morpholino monomers to a growing chain.

A common approach is the 5'→3' synthesis using 5'-phosphoramidite morpholino monomers. The key steps in a single synthesis cycle are as follows:

-

Deblocking: The 3'-N-protecting group (often a trityl or monomethoxytrityl group) of the morpholino subunit attached to the solid support is removed, typically with an acid treatment, to expose a secondary amine.

-

Coupling: The next morpholino phosphoramidite monomer, activated by a suitable agent (e.g., 5-ethylthio-1H-tetrazole), is added. The activated phosphoramidite reacts with the exposed secondary amine of the support-bound morpholino to form a phosphorodiamidate linkage.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester.

-

Capping: Any unreacted secondary amines on the solid support are capped (e.g., by acetylation) to prevent the formation of deletion mutants in the subsequent cycles.

This cycle is repeated until the desired sequence is assembled. Finally, the completed morpholino oligonucleotide is cleaved from the solid support and the nucleobase-protecting groups are removed.

The Role of 2-Nitrophenyl Groups in Photoactivatable ("Caged") Morpholinos

Spatiotemporal control over the activity of morpholino oligonucleotides is highly desirable for research applications, particularly in developmental biology. This is achieved by "caging" the morpholino, rendering it inactive until it is "uncaged" by exposure to light of a specific wavelength. This photoactivation is facilitated by the incorporation of photolabile protecting groups (PPGs) or photocleavable linkers, many of which are based on the 2-nitrobenzyl or related 2-nitrophenyl chemistry.

Upon irradiation with UV light (typically in the range of 320-420 nm), the 2-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the covalent bond that attaches it to the morpholino oligonucleotide. This cleavage event can be designed to either unmask a critical functional group on the morpholino or, more commonly, to break a linker that holds the morpholino in an inactive, cyclic conformation.

Synthesis of Photocleavable Linkers

Photocleavable linkers for morpholino oligonucleotides are bifunctional molecules. They contain a photolabile core, often a 2-nitrophenyl derivative, and two reactive arms that can be coupled to the 5' and 3' ends of a morpholino oligonucleotide. The synthesis of such linkers can be complex, often starting from a substituted 2-nitrobenzaldehyde or a related precursor.

While the specific synthesis of a linker from This compound is not documented, one can hypothesize its potential utility as a precursor. The phenol group could serve as an attachment point for one arm of the linker, while the morpholino group could be part of the core structure or be further functionalized. The nitro group provides the photolability.

A general synthetic strategy for a 2-nitrobenzyl-based photocleavable linker might involve:

-

Functionalization of a 2-nitrobenzyl alcohol or a related compound to introduce two reactive groups (e.g., a protected amine and a carboxylic acid).

-

Activation of these groups for subsequent coupling to a morpholino oligonucleotide.

"Caged" Morpholino Activation

Once a photocleavable linker is synthesized, it can be used to cyclize a morpholino oligonucleotide. The resulting cyclic "caged" morpholino is sterically hindered from binding to its target RNA sequence and is therefore inactive. Upon exposure to UV light, the linker is cleaved, linearizing the morpholino and restoring its ability to bind to its target and exert its antisense effect.

Quantitative Data

The efficiency of photocleavage is a critical parameter for caged morpholinos. This is often quantified by the photolysis quantum yield. While specific data for a linker derived from this compound is unavailable, the following table provides representative data for the widely used 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) photolabile protecting group to illustrate the type of quantitative information relevant to this technology.

| Photolabile Group | Wavelength (nm) | Quantum Yield | Typical Deprotection Time |

| NPPOC | 365 | ~0.03 | 1-5 minutes |

Experimental Protocols

General Protocol for Solid-Phase Synthesis of Morpholino Oligonucleotides

This protocol outlines the general steps for the automated solid-phase synthesis of a morpholino oligonucleotide using phosphoramidite chemistry.

Materials:

-

Controlled pore glass (CPG) solid support pre-loaded with the first morpholino subunit.

-

Morpholino phosphoramidite monomers with appropriate base and 3'-N-protection.

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole in acetonitrile).

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Oxidizing solution (e.g., iodine in THF/water/pyridine).

-

Capping solution (e.g., acetic anhydride and N-methylimidazole).

-

Anhydrous acetonitrile.

-

Cleavage and deprotection solution (e.g., concentrated aqueous ammonia).

Procedure:

-

The CPG solid support is loaded into a synthesis column on an automated DNA/RNA synthesizer.

-

Deblocking: The deblocking solution is passed through the column to remove the 3'-N-trityl group from the support-bound morpholino. The column is then washed with acetonitrile.

-

Coupling: The next morpholino phosphoramidite monomer and the activator solution are delivered to the column to initiate the coupling reaction.

-

Oxidation: The oxidizing solution is passed through the column to convert the phosphite triester to a stable phosphate triester. The column is washed with acetonitrile.

-

Capping: The capping reagents are delivered to the column to cap any unreacted sites. The column is washed with acetonitrile.

-

Steps 2-5 are repeated for each subsequent monomer in the desired sequence.

-

Final Cleavage and Deprotection: After the final synthesis cycle, the solid support is treated with the cleavage and deprotection solution (e.g., concentrated ammonia at 55°C for 12-16 hours) to cleave the morpholino oligonucleotide from the support and remove the protecting groups from the nucleobases.

-

The resulting solution containing the crude morpholino oligonucleotide is collected, and the solvent is evaporated.

-

The crude product is purified by chromatography (e.g., HPLC or ion-exchange chromatography).

Visualizations

Experimental Workflow for Morpholino Oligonucleotide Synthesis

Caption: Automated solid-phase synthesis cycle for morpholino oligonucleotides.

Logical Relationship of a "Caged" Morpholino

Caption: Photoactivation of a cyclic "caged" morpholino oligonucleotide.

Conclusion

The synthesis of morpholino oligonucleotides is a well-established process that has enabled the development of effective antisense therapeutics. The incorporation of photolabile moieties, particularly those containing a 2-nitrophenyl group, has further expanded the utility of morpholinos as research tools by allowing for precise spatiotemporal control of their activity. While the specific role of This compound in this field is not clearly defined in existing literature, its chemical structure suggests a potential application as a precursor in the synthesis of novel photocleavable linkers or protecting groups. Further research would be required to explore this possibility and to characterize the properties of any resulting photoactivatable morpholino oligonucleotides. The principles and protocols outlined in this guide provide a solid foundation for understanding and advancing the synthesis and application of both standard and photoactivatable morpholino oligonucleotides.

The Dawn of a New Antisense Era: A Technical Guide to Morpholino Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morpholino-modified oligonucleotides have carved a significant niche in the landscape of antisense technology, evolving from a conceptual pipe dream to FDA-approved therapeutics. Their unique synthetic chemistry confers a neutral backbone, rendering them resistant to nuclease degradation and minimizing off-target effects commonly associated with charged oligonucleotides. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies underpinning Morpholino technology. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering a detailed historical narrative, structured quantitative data from pivotal clinical trials, and explicit experimental protocols for their application and evaluation.

A Journey of Innovation: The Discovery and History of Morpholinos

The conception of Morpholino oligonucleotides can be traced back to the pioneering work of James Summerton. In 1969, he envisioned the therapeutic potential of antisense nucleic acids to treat diseases at the genetic level.[1] This foundational idea laid the groundwork for the development of a novel class of synthetic molecules that could modulate gene expression with high specificity.

The journey from concept to a tangible therapeutic platform was a multi-decade endeavor. The key innovation was the redesign of the natural nucleic acid structure. Instead of the deoxyribose or ribose sugar backbone found in DNA and RNA, Morpholinos feature a backbone of methylenemorpholine rings linked by phosphorodiamidate groups.[2] This modification results in an uncharged molecule, a critical feature that distinguishes Morpholinos from many other antisense technologies.[3]

The development of Morpholinos was primarily advanced at AntiVirals Inc. (which later became Sarepta Therapeutics) and Gene Tools, LLC, a company founded by Summerton.[2][4][5] These organizations were instrumental in refining the synthesis of these novel oligonucleotides and demonstrating their utility as research tools, particularly in the field of developmental biology.[1] The zebrafish (Danio rerio) embryo, with its external and transparent development, emerged as a powerful model system for studying gene function using Morpholino-mediated gene knockdown.[6][7][8]

A significant milestone in the history of Morpholinos was the development of therapeutic applications for human genetic diseases. This culminated in the accelerated approval of Eteplirsen (Exondys 51) by the US Food and Drug Administration (FDA) in 2016 for the treatment of Duchenne muscular dystrophy (DMD) in patients with a specific mutation amenable to exon 51 skipping.[2][3] This was followed by the approval of other Morpholino-based drugs for DMD, including Golodirsen (Vyondys 53), Viltolarsen, and Casimersen, between 2019 and 2021.[2] These approvals validated the therapeutic potential of the Morpholino platform and ushered in a new era for antisense-based therapies.

The Science Behind the Silence: Mechanism of Action

Unlike some antisense technologies that trigger the degradation of their target mRNA, Morpholinos operate through a steric blocking mechanism.[2][9] They bind to a specific, complementary sequence within an RNA molecule, physically obstructing the binding of cellular machinery essential for gene expression. This "getting in the way" approach can be harnessed to achieve two primary outcomes:

-

Translation Blocking: By targeting the 5' untranslated region (UTR) or the start codon of an mRNA, a Morpholino can prevent the assembly or progression of the ribosomal initiation complex, thereby inhibiting protein synthesis.[6][9]

-

Splice Modification: Morpholinos can be designed to bind to splice junctions or splice regulatory sequences within a pre-mRNA. This interference with the splicing machinery can lead to the exclusion of an exon (exon skipping) or the inclusion of an intron, thereby altering the final protein product.[7][10]

The neutral backbone of Morpholinos contributes to their high specificity and low toxicity. The absence of a negative charge is thought to reduce non-specific interactions with cellular proteins, which can be a source of off-target effects with other oligonucleotide chemistries.[6][11] Furthermore, their resistance to nucleases ensures their stability in a biological environment.[6]

Below is a logical diagram illustrating the steric blocking mechanism of Morpholino oligonucleotides.

Caption: Logical diagram of Morpholino steric blocking mechanisms.

Therapeutic Applications: Eteplirsen and Golodirsen for Duchenne Muscular Dystrophy

The clinical success of Morpholino technology is best exemplified by the development of treatments for Duchenne muscular dystrophy (DMD), a fatal genetic disorder caused by mutations in the dystrophin gene.

Eteplirsen (Exondys 51)

Eteplirsen is a Morpholino oligonucleotide designed to induce skipping of exon 51 in the dystrophin pre-mRNA.[12][13][14] For a subset of DMD patients, this exon skipping restores the reading frame, leading to the production of a truncated but functional dystrophin protein.[13][14]

The signaling pathway below illustrates the mechanism of action of Eteplirsen.

Caption: Eteplirsen's mechanism of action in DMD.

Golodirsen (Vyondys 53)

Similar to Eteplirsen, Golodirsen is a Morpholino designed to treat DMD, but it targets exon 53 of the dystrophin pre-mRNA.[15][16][17] By inducing the skipping of this exon, Golodirsen restores the reading frame for a different subset of DMD patients, enabling the production of a functional, albeit shortened, dystrophin protein.[15][17]

The signaling pathway below illustrates the mechanism of action of Golodirsen.

Caption: Golodirsen's mechanism of action in DMD.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials of Eteplirsen and Golodirsen, providing insights into their efficacy and safety profiles.

Table 1: Efficacy of Eteplirsen in Duchenne Muscular Dystrophy

| Metric | Dose | Timepoint | Result | p-value | Reference |

| Dystrophin-positive fibers (%) | 30 mg/kg/week | 48 weeks | 51.7% | ≤0.001 | [14] |

| 50 mg/kg/week | 48 weeks | Significant increase | - | [14] | |

| Dystrophin levels (% of normal) | 30 & 50 mg/kg/week | 180 weeks | 0.93% | - | [14] |

| 6-Minute Walk Test (6MWT) Difference | 30 & 50 mg/kg/week | 3 years | 151 m (vs. historical controls) | <0.01 | [14] |

| Risk of Loss of Ambulation Reduction | 30 mg/kg/week | - | 62% (vs. external controls) | 0.011 | [18] |

| Median Age at Loss of Ambulation | 30 mg/kg/week | - | 15.3 years (vs. 11.3 years in controls) | - | [18] |

| Annual Rate of Cardiac Decline (LVEF) | 30 mg/kg/week | - | -0.66% (vs. -1.38% in controls) | - | [18] |

Table 2: Efficacy of Golodirsen in Duchenne Muscular Dystrophy

| Metric | Dose | Timepoint | Result | p-value | Reference |

| Dystrophin levels (% of normal) | 30 mg/kg/week | 48 weeks | 1.019% (from 0.095% at baseline) | <0.001 | [19][20][21] |

| Fold increase in Dystrophin | 30 mg/kg/week | 48 weeks | ~16-fold | <0.001 | [4][20] |

| Exon 53 skipping (fold increase) | 30 mg/kg/week | 48 weeks | 28.9-fold | <0.001 | [20] |

| 6-Minute Walk Test (6MWT) Change from Baseline | 30 mg/kg/week | 3 years | -99.0 m (vs. -181.4 m in external controls) | 0.067 | [20] |

| Loss of Ambulation | 30 mg/kg/week | 3 years | 9% (vs. 26% in external controls) | 0.21 | [20] |

| Forced Vital Capacity % Predicted (FVC%p) Decline | 30 mg/kg/week | 3 years | -8.4% | - | [20] |

Table 3: Safety and Tolerability of Eteplirsen and Golodirsen

| Drug | Common Adverse Events | Reference |

| Eteplirsen | Generally well-tolerated with no clinically significant treatment-related adverse events reported in key studies. | [14] |

| Golodirsen | Generally mild, non-serious, and unrelated to the drug. No safety-related discontinuations or deaths in the long-term study. | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Morpholino oligonucleotides.

General Experimental Workflow

The following diagram outlines a typical workflow for a Morpholino-based gene knockdown experiment.

Caption: A typical workflow for Morpholino experiments.

Protocol for Microinjection of Morpholinos in Zebrafish Embryos

This protocol is adapted from established methods for zebrafish research.[2][12][15][16]

Materials:

-

Morpholino oligonucleotide stock solution (1 mM)

-

Phenol Red (0.5% in water)

-

Nuclease-free water

-

Microinjection needle (pulled from borosilicate glass capillaries)

-

Needle holder and micromanipulator

-

Microinjector with pressure control

-

Stereomicroscope

-

Agarose injection plate

-

Fertilized zebrafish embryos (1-4 cell stage)

-

Embryo medium (E3)

Procedure:

-

Prepare Injection Mix:

-

Thaw the Morpholino stock solution at 65°C for 5-10 minutes and vortex to ensure it is fully dissolved.

-

Prepare the injection mix by combining the Morpholino stock, Phenol Red (as a visual aid), and nuclease-free water to the desired final concentration (typically 0.1-1.0 mM). A common final volume for loading the needle is 2-5 µL.

-

-

Load the Microinjection Needle:

-

Back-load the injection mix into the microinjection needle using a microloader pipette tip, avoiding air bubbles.

-

Mount the needle onto the needle holder connected to the microinjector.

-

-

Calibrate the Injection Volume:

-

Break the very tip of the needle with fine forceps to create a sharp, open point.

-

Under a microscope, inject a small bolus of the injection mix into a drop of mineral oil on a micrometer slide.

-

Adjust the injection pressure and duration to achieve a desired droplet diameter, which corresponds to a specific injection volume (e.g., a 0.1 mm diameter droplet is approximately 0.5 nL).

-

-

Prepare Embryos for Injection:

-

Collect freshly fertilized zebrafish embryos and align them in the troughs of an agarose injection plate.

-

Position the plate on the microscope stage.

-

-

Inject the Embryos:

-

Carefully pierce the chorion and then the yolk of a single embryo with the microinjection needle.

-

Inject the calibrated volume of the Morpholino mix into the yolk, near the cell(s). The dye will allow visualization of the injection.

-

Withdraw the needle and proceed to the next embryo.

-

-

Incubate and Monitor:

-

After injection, transfer the embryos to a petri dish containing fresh embryo medium.

-

Incubate at 28.5°C and monitor for developmental phenotypes at desired time points.

-

Protocol for Western Blot Analysis of Protein Knockdown

Materials:

-

Morpholino-injected and control embryos/cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Homogenize embryos or lyse cells in lysis buffer on ice.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein quantification assay.

-

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with the primary antibody for the loading control and the corresponding secondary antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of protein knockdown.

-

Protocol for RT-PCR Analysis of Splice Modification

This protocol is used to assess the efficacy of splice-modifying Morpholinos.[10]

Materials:

-

Morpholino-injected and control embryos/cells

-

RNA extraction kit

-

Reverse transcriptase and associated reagents

-

PCR primers flanking the targeted exon

-

Taq polymerase and PCR reagents

-

Agarose gel and electrophoresis equipment

-

DNA ladder

-

Gel imaging system

Procedure:

-

RNA Extraction:

-

Extract total RNA from Morpholino-treated and control samples using a commercial RNA extraction kit.

-

-

Reverse Transcription (RT):

-

Synthesize cDNA from the extracted RNA using reverse transcriptase and random primers or oligo(dT) primers.

-

-

Polymerase Chain Reaction (PCR):

-

Design PCR primers that anneal to exons flanking the exon targeted by the Morpholino.

-

Perform PCR using the synthesized cDNA as a template. The PCR program will typically consist of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

-

-

Agarose Gel Electrophoresis:

-

Run the PCR products on an agarose gel alongside a DNA ladder.

-

-

Analysis:

-

Visualize the DNA bands under UV light.

-

A successful exon skip will result in a smaller PCR product in the Morpholino-treated sample compared to the control. The size difference should correspond to the size of the skipped exon.

-

The identity of the PCR products can be confirmed by sequencing.

-

Synthesis of Vivo-Morpholinos

Vivo-Morpholinos are standard Morpholinos conjugated to a delivery moiety, typically an octa-guanidinium dendrimer, to facilitate their entry into cells in vivo.[22][23] The synthesis is a specialized process generally performed by commercial suppliers. The general principle involves:

-

Solid-Phase Synthesis of the Morpholino Oligo: The Morpholino is synthesized on a solid support resin.

-

Coupling of the Delivery Moiety: While the Morpholino is still attached to the resin, the octa-guanidinium dendrimer scaffold is covalently linked to the 3'-end of the Morpholino.[22][23]

-

Cleavage and Deprotection: The Vivo-Morpholino conjugate is then cleaved from the resin, and protecting groups on the bases and the dendrimer are removed.[22]

-

Purification: The final product is purified to remove any unreacted reagents and truncated sequences.

Conclusion

Morpholino-modified oligonucleotides represent a mature and powerful platform for antisense research and therapy. Their unique chemical properties confer high specificity and stability, while their steric blocking mechanism offers a versatile means of modulating gene expression. The successful development of Morpholino-based drugs for Duchenne muscular dystrophy stands as a testament to their therapeutic potential. This technical guide has provided a comprehensive overview of the history, mechanism, and application of Morpholinos, equipping researchers and drug developers with the foundational knowledge and practical protocols to effectively utilize this innovative technology. As research continues to advance, particularly in the realm of targeted delivery, the scope of applications for Morpholino oligonucleotides is poised to expand, offering new hope for the treatment of a wide range of genetic and acquired diseases.

References

- 1. New methods for quantifying antisense drug delivery to target cells and tissues | EurekAlert! [eurekalert.org]

- 2. Microinjections into Zebrafish Embryos [bio-protocol.org]

- 3. Guidelines for morpholino use in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neurology.org [neurology.org]

- 5. gene-tools.com [gene-tools.com]

- 6. Quantitative assessment of the knockdown efficiency of morpholino antisense oligonucleotides in zebrafish embryos using a luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sdbcore.org [sdbcore.org]

- 8. researchgate.net [researchgate.net]

- 9. Efficient in Vivo Manipulation of Alternative Pre-mRNA Splicing Events Using Antisense Morpholinos in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessing activity of a splice-modifying Morpholino | Gene Tools, LLC [gene-tools.com]

- 11. izfs.org [izfs.org]

- 12. Video: Microinjection of Zebrafish Embryos to Analyze Gene Function [jove.com]

- 13. Intracellular delivery strategies for antisense phosphorodiamidate morpholino oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Eteplirsen in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and Microinjection of Morpholino Antisense Oligonucleotides and mRNA into Zebrafish Embryos to Elucidate Specific Gene Function in Heart Development [jove.com]

- 16. Video: Microinjection of mRNA and Morpholino Antisense Oligonucleotides in Zebrafish Embryos. [jove.com]

- 17. academic.oup.com [academic.oup.com]

- 18. trial.medpath.com [trial.medpath.com]

- 19. musculardystrophynews.com [musculardystrophynews.com]

- 20. Long-Term Safety and Efficacy Data of Golodirsen in Ambulatory Patients with Duchenne Muscular Dystrophy Amenable to Exon 53 Skipping: A First-in-human, Multicenter, Two-Part, Open-Label, Phase 1/2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. mdpi.com [mdpi.com]

- 23. Vivo-Morpholinos | Gene Tools, LLC [gene-tools.com]

An In-depth Technical Guide to Morpholino-Based Gene Silencing

Audience: Researchers, scientists, and drug development professionals.

Introduction to Morpholino Oligonucleotides

Morpholino oligonucleotides (MOs), or phosphorodiamidate Morpholino oligomers (PMOs), are synthetic nucleic acid analogs that have become a cornerstone of reverse genetics and are emerging as a promising class of therapeutic agents.[1] Unlike traditional nucleic acids, Morpholinos feature a backbone of methylenemorpholine rings linked by non-ionic phosphorodiamidate groups instead of the standard sugar-phosphate backbone.[1] This modification renders them resistant to degradation by nucleases and proteases, providing exceptional stability in biological systems.[2]

Morpholinos function through a steric-blocking mechanism of action.[3] They bind to complementary RNA sequences with high specificity and affinity, physically obstructing the binding of cellular machinery like ribosomes or splicing factors.[3][4] This is a key distinction from other antisense technologies like siRNA or RNase H-dependent oligonucleotides, which trigger the enzymatic degradation of the target mRNA.[5][6] The uncharged nature of the Morpholino backbone minimizes non-specific interactions with cellular proteins, reducing off-target effects and toxicity.[2][7]

Core Mechanisms of Action

Morpholinos primarily achieve gene silencing through two well-characterized mechanisms: translation blocking and splice modification. They can also be employed to inhibit miRNA activity.[5][6]

The most common application of Morpholinos is to inhibit the translation of a specific mRNA into protein.[5] This is achieved by designing the Morpholino to bind to a target sequence within the 5' untranslated region (5'-UTR) or overlapping the AUG start codon of the mRNA.[6][8]

Mechanism: In eukaryotic cells, the translation initiation complex, including the small ribosomal subunit (40S), assembles at the 5' cap of the mRNA and scans downstream until it locates the AUG start codon.[4][9] By binding to this region, the Morpholino acts as a physical barrier, preventing the progression of the initiation complex.[9][10] This steric hindrance stops the large ribosomal subunit (60S) from joining and forming a functional ribosome, thereby blocking protein synthesis before it begins.[4][9]

It is crucial that the Morpholino target is located between the 5' cap and the first 25 nucleotides of the coding sequence.[3][6] Morpholinos targeted further downstream are generally ineffective, as a fully assembled ribosome can displace the bound oligo.[9]

Diagram 1. Mechanism of Morpholino-mediated translation blocking.

Morpholinos are highly effective tools for altering pre-mRNA splicing patterns.[3] By targeting splice junctions or splice regulatory elements, they can induce exon skipping, intron inclusion, or the activation of cryptic splice sites.[11] This capability is particularly valuable for studying protein isoform function and for developing therapeutics for genetic diseases like Duchenne muscular dystrophy (DMD), for which several Morpholino-based drugs have received FDA approval.[1]

Mechanism: Splicing is directed by the spliceosome, a large RNA-protein complex. Small nuclear ribonucleoproteins (snRNPs) within the spliceosome recognize and bind to specific sequences at the intron-exon boundaries (splice donor and acceptor sites).[6][11] A Morpholino designed to bind to one of these target sites will physically prevent the binding of the necessary snRNP.[11] The spliceosome then bypasses the blocked site, typically joining the exons on either side of the target, which results in the exclusion, or "skipping," of the targeted exon.[11] This can be used to remove a disease-causing exon and restore the reading frame of a gene.

Diagram 2. Mechanism of Morpholino-mediated splice modification.

Experimental Design and Validation

A well-designed Morpholino experiment includes careful target selection, appropriate controls, and robust validation of the knockdown effect.[12]

The process from conception to validation of a Morpholino experiment follows a structured path. Key steps include target identification, oligo design and synthesis, delivery into the biological system, and subsequent analysis to confirm the desired molecular effect and observe the resulting phenotype.

Diagram 3. General experimental workflow for Morpholino studies.

Protocol 1: Validation of Translation-Blocking Morpholinos via Western Blot

This protocol is used to quantify the reduction in target protein levels.

-

Delivery: Deliver the translation-blocking Morpholino to cultured cells (e.g., using Endo-Porter delivery reagent) or embryos (e.g., via microinjection) at a range of concentrations (e.g., 1, 4, and 10 µM).[6] Include a negative control (scrambled sequence Morpholino) and an untreated control.

-

Incubation: Culture the cells/embryos for a period sufficient to allow for the turnover of the pre-existing target protein. This time point (typically 24-72 hours) must be optimized for each target.

-

Lysate Preparation: Harvest cells/embryos and prepare protein lysates using an appropriate lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH). The reduction in the normalized signal relative to the control indicates knockdown efficiency.[4]

Protocol 2: Validation of Splice-Modifying Morpholinos via RT-PCR

This protocol is used to detect changes in mRNA splice variants.[5]

-

Delivery: Deliver the splice-blocking Morpholino as described above.

-

Incubation: Culture the cells/embryos for a period sufficient for transcription and splicing to occur (typically 12-48 hours).

-

RNA Extraction: Harvest cells/embryos and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).

-

Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Polymerase Chain Reaction (PCR):

-

Design PCR primers that flank the targeted exon(s).[11]

-

Perform PCR on the cDNA template.

-

Include a no-template control and a sample from the negative control treatment.

-

-

Analysis:

-

Analyze the PCR products on an agarose gel.[5]

-

Successful exon skipping will result in a smaller PCR product compared to the wild-type transcript. Intron inclusion will result in a larger product.

-

The disappearance of the wild-type band and the appearance of a new, shifted band confirms the Morpholino's activity.[11] The relative intensity of the bands can be used to estimate the efficiency of splice modification. For more precise quantification, quantitative PCR (qPCR) can be used.[13]

-

Quantitative Data and Efficacy

The effectiveness of a Morpholino is dose-dependent and target-specific. Quantitative analysis is essential to determine the optimal concentration and to validate the biological outcome.

Table 1: Example of Dose-Dependent Protein Knockdown by a Translation-Blocking MO (Hypothetical data based on typical experimental outcomes)

| MO Concentration (µM) | Target Protein Level (% of Control) | Standard Deviation |

| 0 (Control) | 100% | ± 5.2% |

| 1 | 65% | ± 6.1% |

| 5 | 22% | ± 4.5% |

| 10 | 8% | ± 2.3% |

| Data represents protein levels measured by Western blot densitometry, normalized to a loading control. |

Table 2: Example of Splice-Switching Efficiency by a Splice-Blocking MO (Hypothetical data based on typical experimental outcomes)

| MO Concentration (µM) | Wild-Type Transcript (%) | Exon-Skipped Transcript (%) |

| 0 (Control) | 100% | 0% |

| 0.5 | 78% | 22% |

| 2.0 | 31% | 69% |

| 8.0 | 9% | 91% |

| Data represents the relative abundance of mRNA isoforms as determined by RT-qPCR or gel densitometry. |

Considerations for Drug Development

The unique properties of Morpholinos—stability, high specificity, and low toxicity—make them attractive candidates for therapeutic development.[7] Several Morpholino-based drugs, such as Eteplirsen, Golodirsen, and Viltolarsen for DMD, have been approved, validating their clinical potential.[1]

Key challenges in Morpholino drug development primarily revolve around in vivo delivery.[14] Unmodified Morpholinos do not readily cross cell membranes.[2] To overcome this, strategies such as conjugation to cell-penetrating peptides (PPMOs) or dendrimeric guanidinium scaffolds (Vivo-Morpholinos) have been developed to facilitate systemic delivery and cellular uptake.[1][14] These modifications enhance biodistribution and efficacy in adult animals, opening avenues for treating a wide range of genetic and viral diseases.[14][15]

References

- 1. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]

- 2. pharmasalmanac.com [pharmasalmanac.com]

- 3. gene-tools.com [gene-tools.com]

- 4. m.youtube.com [m.youtube.com]

- 5. gene-tools.com [gene-tools.com]

- 6. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. izfs.org [izfs.org]

- 8. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sdbcore.org [sdbcore.org]

- 10. journals.biologists.com [journals.biologists.com]

- 11. sdbcore.org [sdbcore.org]

- 12. Making a Morpholino Experiment Work: Controls, Favoring Specificity, Improving Efficacy, Storage, and Dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Morpholino-driven gene editing: a new horizon for disease treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advanced morpholino oligomers: A novel approach to antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Incorporation of a Photocleavable Caging Group into Morpholino Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino oligonucleotides (MOs) are a class of antisense agents that operate by sterically blocking access to RNA, thereby inhibiting translation or altering pre-mRNA splicing.[1][2] Their neutral backbone confers high biological stability and specificity, making them invaluable tools in developmental biology and potential therapeutic agents.[2][3] To achieve spatiotemporal control over gene knockdown, MOs can be reversibly inactivated using photocleavable protecting groups, creating "caged" Morpholinos (cMOs).[4][5][6] Irradiation with a specific wavelength of light removes the caging group, restoring the MO's antisense activity at a desired time and location.

This document provides a detailed protocol for the incorporation of a representative photocleavable caging group, based on a 5-substituted-2-nitrophenol scaffold, onto a Morpholino oligonucleotide. While a specific phosphoramidite for "5-Morpholino-2-nitrophenol" is not commercially available, this protocol details a robust and well-documented post-synthesis conjugation strategy. This method involves synthesizing an amine-modified Morpholino and subsequently coupling it to an N-hydroxysuccinimide (NHS) ester of a photocleavable linker.

The application of such a cMO is illustrated through the investigation of the cyclic di-GMP (c-di-GMP) signaling pathway in bacteria, a key regulator of processes like biofilm formation.[7]

Materials and Reagents

| Reagent | Supplier | Grade |

| Custom 3'-Amine-Modified Morpholino Oligo | Gene Tools, LLC | Synthesis Grade |

| Photocleavable (PC) Linker NHS Ester | (e.g., BroadPharm, Thermo Fisher) | >95% Purity |